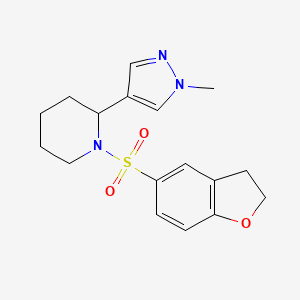

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

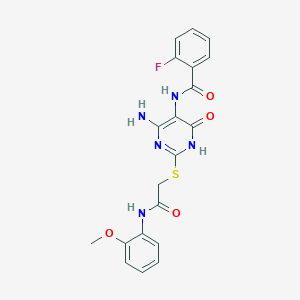

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine, also known as DBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBS has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Fluorescent Ligands for Histamine H3 Receptors

The synthesis of various (3-phenoxypropyl)piperidine derivatives, including those with sulfonyl and pyrazolyl groups, has led to the creation of highly potent fluorescent ligands for histamine H3 receptors. These compounds, owing to their excellent histamine H3 receptor affinities, serve as valuable tools for understanding receptor binding sites and could potentially be applied in the study of neurological diseases where the histamine H3 receptor plays a critical role (Amon et al., 2007).

Antimicrobial Activity of Sulfonamide Derivatives

Sulfonamide derivatives based on pyrazole structures have been synthesized and evaluated for their antimicrobial activities. Such compounds demonstrate the versatility of sulfonamide functionalities in contributing to the antibacterial and antifungal properties, which could be relevant in the design of new antimicrobials (El‐Emary et al., 2002).

Anticancer Agents Involving Piperidine Structures

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has revealed their potential as anticancer agents. These studies focus on the synthesis and evaluation of compounds that may provide new avenues for cancer treatment, highlighting the role of piperidine and sulfonyl groups in medicinal chemistry (Rehman et al., 2018).

Advanced Synthesis Techniques

The exploration of advanced synthesis techniques for creating complex heterocyclic structures incorporating sulfonyl and piperidine functionalities showcases the chemical versatility and potential for creating novel compounds with specific biological activities. These methodologies are crucial for the rapid development of new therapeutic agents and materials (Katritzky et al., 2007).

Propiedades

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1-methylpyrazol-4-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-19-12-14(11-18-19)16-4-2-3-8-20(16)24(21,22)15-5-6-17-13(10-15)7-9-23-17/h5-6,10-12,16H,2-4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWFKXYDNPTUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)

![1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2454163.png)

![5-methyl-N-(4-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2454167.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)

![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)

![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2454172.png)

![2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2454174.png)